2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide
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Overview
Description
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as 1-bromopropane, under basic conditions to form 2-(2,3-dimethylphenoxy)propane.
Amidation Reaction: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenoxy)-N-(quinolin-6-yl)propanamide: Similar structure but with the quinoline moiety at the 6-position.
2-(2,3-Dimethylphenoxy)-N-(quinolin-7-yl)propanamide: Similar structure but with the quinoline moiety at the 7-position.
Uniqueness
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is unique due to the specific positioning of the quinoline moiety at the 8-position, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-11-18(14(13)2)24-15(3)20(23)22-17-10-5-8-16-9-6-12-21-19(16)17/h4-12,15H,1-3H3,(H,22,23) |
InChI Key |
QSSFHLGYBULGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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